molecular formula C3H7ClN4 B1432193 2-Hydrazinyl-1H-imidazole hydrochloride CAS No. 1187929-07-2

2-Hydrazinyl-1H-imidazole hydrochloride

Cat. No.: B1432193
CAS No.: 1187929-07-2
M. Wt: 134.57 g/mol
InChI Key: NHLOXUDPROXKMT-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1H-imidazole hydrochloride typically involves the cyclization of hydrazine derivatives with suitable precursors. One common method is the reaction of hydrazine hydrate with glyoxal in the presence of hydrochloric acid, which facilitates the formation of the imidazole ring. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different imidazole derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 2-amino-1H-imidazole derivatives.

Scientific Research Applications

2-Hydrazinyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound of the imidazole family, lacking the hydrazinyl group.

    2-Amino-1H-imidazole: Similar structure but with an amino group instead of a hydrazinyl group.

    2-Methyl-1H-imidazole: Contains a methyl group at the 2-position instead of a hydrazinyl group.

Uniqueness

2-Hydrazinyl-1H-imidazole hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1H-imidazol-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOXUDPROXKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-07-2
Record name 1H-Imidazole, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Imidazol-2-yl)-hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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